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A detailed examination of 1,2- and 1,3-oxazetidine isomers using Density Functional Theory

(DFT) reveals insights into their relative stabilities and structural parameters. This guide

provides a comparative analysis based on published computational data, offering researchers

and drug development professionals a concise overview of their thermodynamic properties and

the computational methodologies employed in their study.

Oxazetidines, four-membered heterocyclic compounds containing both oxygen and nitrogen

atoms, are of significant interest in medicinal chemistry and materials science due to their

unique strained-ring properties and potential as reactive intermediates. Understanding the

relative stability and electronic characteristics of jejich isomers, such as 1,2- and 1,3-
oxazetidine, is crucial for their application. This guide summarizes key findings from a

comprehensive computational study on C₂H₅NO isomers, focusing specifically on the

oxazetidine ring systems.

Relative Stability and Energetics
DFT calculations, supported by high-level ab initio composite methods, have been employed to

determine the thermodynamic properties of 1,2- and 1,3-oxazetidine. The following table

summarizes their relative energies and enthalpies of formation, providing a clear comparison of

their stability.
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Isomer Method
Relative
Energy
(kJ/mol)

ΔfH⊖(0 K)
(kJ/mol)

ΔfH⊖(298.15
K) (kJ/mol)

1,2-Oxazetidine WMS Not Reported 10.7 -5.7

W2X Not Reported 10.2 -6.2

W3X-L Not Reported 10.9 -5.6

1,3-Oxazetidine WMS Not Reported 44.7 27.8

W2X Not Reported 44.5 27.6

W3X-L Not Reported 45.3 28.4

Data extracted from a comprehensive study on C₂H₅NO isomers. The relative energies of the

oxazetidine isomers with respect to the most stable isomer, acetamide, were not explicitly

stated in the primary source, but their enthalpies of formation provide a direct comparison.

Based on the calculated enthalpies of formation at both 0 K and 298.15 K, 1,2-oxazetidine is

consistently shown to be the more stable isomer compared to 1,3-oxazetidine.

Experimental and Computational Protocols
The data presented in this guide is derived from a detailed computational study of C₂H₅NO

isomers. The methodologies employed in that research are crucial for understanding the

context and reliability of the findings.

Computational Methodology
The primary computational approach involved a multi-step process to ensure high accuracy:

Conformational Search: An initial conformational search was performed using the ωB97X-V

functional with the 6-311+G(2df,2p) basis set to identify the lowest energy conformers of the

isomers.

Geometry Optimization: The geometries of the most stable conformers were then re-

optimized using Density Functional Theory (DFT) with the B3LYP functional and the cc-pVTZ
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basis set.[1][2]

Energy Calculations: To obtain highly accurate energies, high-level ab initio composite

methods were utilized. The primary method was the W3X-L protocol, which is based on the

B3LYP/cc-pVTZ+d optimized geometries.[1][3] In some cases, the computationally less

demanding WMS method was also used.[3] Frequencies calculated at the B3LYP/cc-

pVTZ+d level were scaled to account for zero-point energy and thermal corrections.[3]

Ionization Energies: Adiabatic ionization energies were determined using G4 computations.

[3]

This multi-tiered approach, combining efficient DFT for geometries with high-accuracy

composite methods for energies, represents a robust strategy for the computational study of

small organic molecules.

The logical workflow for a comparative DFT study of oxazetidine isomers can be visualized as

follows:

A logical workflow for a comparative DFT study of oxazetidine isomers.

This guide provides a snapshot of the comparative computational data available for 1,2- and

1,3-oxazetidine. For researchers and professionals in drug development, this information can

aid in the understanding of the fundamental properties of these heterocyclic systems and

inform the design of new molecules with desired characteristics. The detailed experimental

protocols also offer a blueprint for conducting similar computational investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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